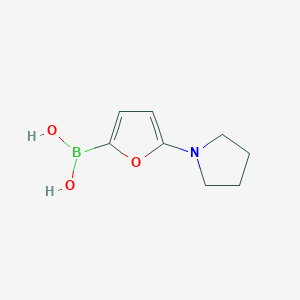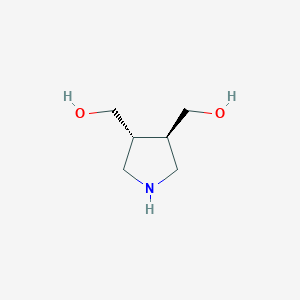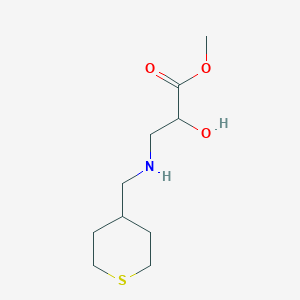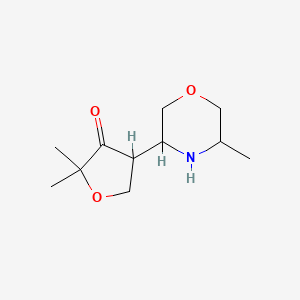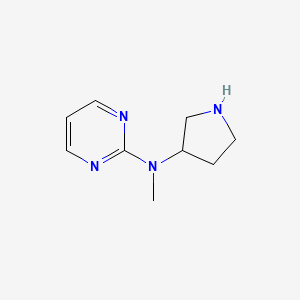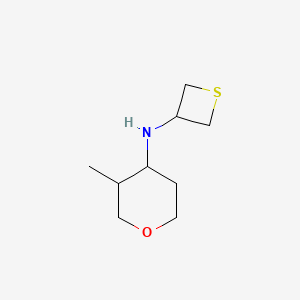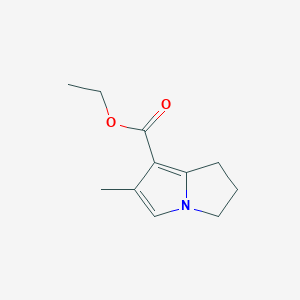
Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolizine family Pyrrolizines are bicyclic structures containing a five-membered nitrogen-containing ring fused to another five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate typically involves a [2+3] cycloaddition reaction. One common method involves the reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained . This method is advantageous due to its simplicity and the stable nature of the resulting spirans.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Ketorolac: A pyrrolizine derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Licofelone: Another pyrrolizine derivative with anti-inflammatory and analgesic properties.
Uniqueness
Ethyl 6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other pyrrolizine derivatives.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-8(2)7-12-6-4-5-9(10)12/h7H,3-6H2,1-2H3 |
InChI Key |
AJBIROVQYVHEQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13337887.png)

![((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13337897.png)


